molecular formula C16H18N4O3S B6957442 N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide

Cat. No.: B6957442
M. Wt: 346.4 g/mol
InChI Key: JKZCHIBWJBAWTC-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with pyridine and sulfonyl groups

Properties

IUPAC Name

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-16(19-15-7-1-2-9-18-15)13-5-4-10-20(12-13)24(22,23)14-6-3-8-17-11-14/h1-3,6-9,11,13H,4-5,10,12H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZCHIBWJBAWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of pyridine derivatives with piperidine under specific conditions. For instance, the use of α-bromoketones and 2-aminopyridine can lead to the formation of N-pyridin-2-yl amides through C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-2-yl-1-pyridin-3-ylsulfonylpiperidine-3-carboxamide is unique due to its specific combination of pyridine and sulfonyl groups attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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